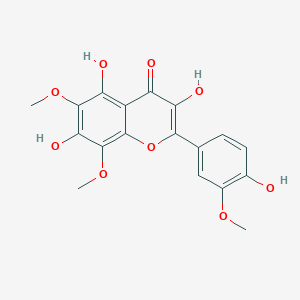
Limocitrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Limocitrol belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in citrus and lemon. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Chemical Properties and Identification
Limocitrol is classified as a flavonoid and has been detected in citrus peels. Its chemical structure contributes to its bioactive properties, including antioxidant and anti-inflammatory activities. The compound's presence in citrus fruits makes it a subject of interest for various health-related studies .
Nutritional Applications
Antioxidant Properties:
this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can enhance the antioxidant capacity of food products, making it beneficial for food preservation and health promotion.
| Food Product | Antioxidant Activity | Source |
|---|---|---|
| Lemon Peel Powder | High | Citrus limon |
| Dried Fruits | Moderate | Various |
Research indicates that incorporating this compound-rich extracts into food products can improve their nutritional profile, particularly in enhancing the antioxidant properties of snacks and beverages .
Pharmacological Applications
Anti-inflammatory Activity:
this compound has demonstrated potent anti-inflammatory effects in various studies. It has been shown to inhibit the expression of pro-inflammatory markers such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models. This property suggests potential therapeutic applications in treating inflammatory diseases.
| Cell Model | Effect Observed | Concentration |
|---|---|---|
| Human HaCaT Cells | Reduced iNOS and COX-2 expression | 100 μM |
| RAW264.7 Macrophages | Inhibition of TNF-α production | 300 μM |
In vivo studies further support these findings, indicating that this compound can modulate inflammatory responses in animal models .
Food Science Applications
Preservation and Shelf Life Extension:
this compound's antimicrobial properties make it a valuable additive in food preservation. It has been used to create edible coatings that enhance the shelf life of fruits and vegetables by inhibiting microbial growth.
| Coating Type | Food Item | Effectiveness |
|---|---|---|
| Chitosan with this compound | Strawberries | Delayed ripening and reduced spoilage |
| Lemon Essential Oil Coating | Vegetables | Increased shelf life |
Studies have shown that using this compound-based coatings can significantly reduce spoilage rates and maintain the quality of perishable items .
Case Study 1: Anti-inflammatory Effects in Rheumatoid Arthritis
A study investigated the effects of this compound extracted from lemon peels on a rat model of rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers and improvement in joint health after administration of this compound-rich extracts over several weeks.
Case Study 2: Enhancing Antioxidant Capacity in Yogurt
Incorporation of lemon peel powder containing this compound into yogurt formulations resulted in enhanced antioxidant properties and improved viability of probiotic cultures during storage. This application highlights the potential for functional foods enriched with bioactive compounds to promote health benefits .
Propriétés
Numéro CAS |
549-10-0 |
|---|---|
Formule moléculaire |
C18H16O9 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O9/c1-24-9-6-7(4-5-8(9)19)15-13(22)11(20)10-12(21)17(25-2)14(23)18(26-3)16(10)27-15/h4-6,19,21-23H,1-3H3 |
Clé InChI |
LCKHNFJHVWUHTR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O |
Apparence |
Solid powder |
melting_point |
221-222°C |
Key on ui other cas no. |
549-10-0 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Limocitrol; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















